
4-Iodo-3-methylthiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5IO2S and a molecular weight of 268.07 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of iodine and a carboxylic acid group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methylthiophene-2-carboxylic acid typically involves iodination of 3-methylthiophene-2-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 4-azido-3-methylthiophene-2-carboxylic acid or 4-thiocyanato-3-methylthiophene-2-carboxylic acid.
Oxidation: Formation of 4-iodo-3-methylthiophene-2-carboxylic sulfoxide or sulfone.
Reduction: Formation of 4-iodo-3-methylthiophene-2-carboxylic alcohol or aldehyde.
Aplicaciones Científicas De Investigación
4-Iodo-3-methylthiophene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-Iodo-3-methylthiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
- 3-Iodo-4-methylthiophene-2-carboxylic acid
- 4-Bromo-3-methylthiophene-2-carboxylic acid
- 4-Chloro-3-methylthiophene-2-carboxylic acid
Comparison: 4-Iodo-3-methylthiophene-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its bromo and chloro analogs. The larger atomic radius and higher electronegativity of iodine can lead to different binding affinities and reaction pathways .
Propiedades
Fórmula molecular |
C6H5IO2S |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
4-iodo-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H5IO2S/c1-3-4(7)2-10-5(3)6(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
YJUBQSYVWJJMBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


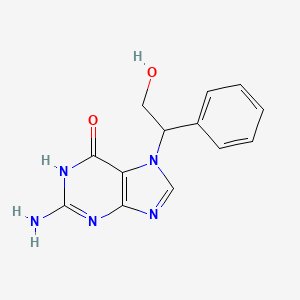
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

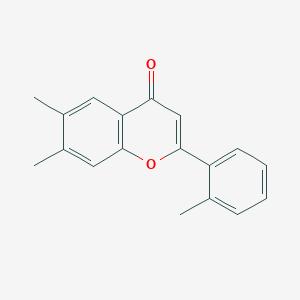
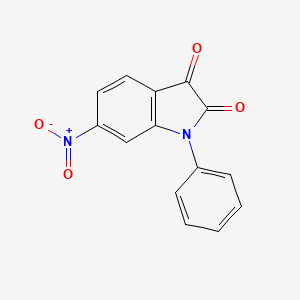
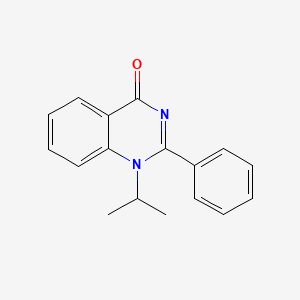
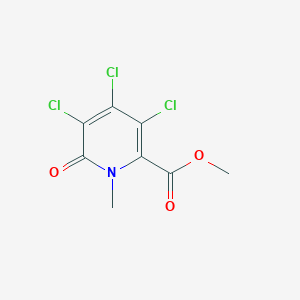
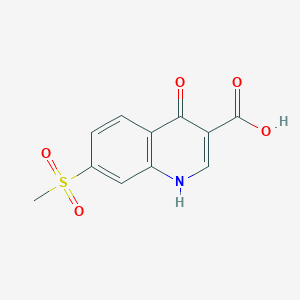
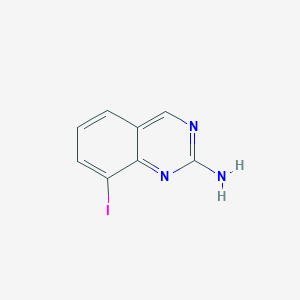
![1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
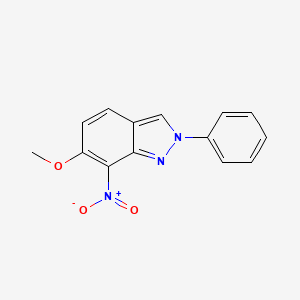

![N-(4-Fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11851446.png)

